Cyclopropyl 2-fluorobenzyl ketone
Overview
Description
Cyclopropyl 2-fluorobenzyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C11H11FO and its molecular weight is 178.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoenzymatic Strategy for Stereoselective Assembly : A study developed a chemoenzymatic strategy for the stereoselective assembly and diversification of cyclopropyl ketones. This approach enables the creation of diverse scaffolds for medicinal chemistry and drug discovery (Donggeon Nam et al., 2021).
Synthesis of Cyclopropyl-Substituted Alkenes : Cyclopropyl-substituted alkenes can react with complexes formed by boron trifluoride and 3-(ethylthio)propionyl fluoride to produce ketones containing an ethylthio group, often without ring opening or rearrangement (M. V. Lebedev et al., 2001).
[3+2] Cycloadditions Using Visible Light Photocatalysis : A new method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins was presented, enabling the generation of highly substituted cyclopentane ring systems using visible light photocatalysis (Zhan Lu et al., 2011).
Synthesis of Fluoroketamine : Fluoroketamine, a novel ketamine derivative, shows potential advantages over ketamine in terms of effective dose and recovery time in mice, demonstrating the application of fluorinated cyclopropyl ketones in pharmaceutical research (A. Moghimi et al., 2014).
Synthesis of Cyclopropanes from Ketones : A new catalyst was developed for the synthesis of cyclopropanes from ketones and 1,2-diketones, offering an alternative to diazos for carbene precursors (D. Schilter, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGTJUQWKWYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571032 | |
Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150322-73-9 | |
Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-cyclopropyl-2-(2-fluorophenyl)ethanone serves as a crucial building block in the multi-step synthesis of prasugrel. [, , , , ] It undergoes a condensation reaction with a thienopyridine derivative, followed by further modifications, to yield the final prasugrel molecule.
ANone: The molecular formula of 1-cyclopropyl-2-(2-fluorophenyl)ethanone is C12H11FO, and its molecular weight is 190.21 g/mol.
A: Yes, researchers have explored alternative synthetic routes to optimize the production of 1-cyclopropyl-2-(2-fluorophenyl)ethanone. One improved method involves a Grignard reaction using 2-fluorobenzyl bromide and cyclopropanecarbonitrile to produce the target compound. [, , ] This method has been shown to simplify the process and potentially enable larger-scale production.
A: Research indicates that derivatives of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, specifically 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, have been synthesized and evaluated for their biological activities. [] These derivatives exhibited potent antioxidant properties in DPPH and ABTS assays.
A: Common analytical techniques used for the characterization of 1-cyclopropyl-2-(2-fluorophenyl)ethanone and related compounds include mass spectrometry (MS), nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy (IR). [, ] These methods provide valuable information about the compound's molecular weight, structure, and functional groups.
A: Research has identified and characterized impurities that can arise during prasugrel hydrochloride synthesis. [] These impurities highlight the importance of rigorous quality control measures throughout the manufacturing process to ensure the purity and safety of the final drug substance.
A: Prasugrel is metabolized in a two-step process. First, carboxylesterases, specifically human carboxylesterase 1 (hCE1) and hCE2, hydrolyze prasugrel to form a thiolactone metabolite, R-95913. [] This metabolite is then further metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to produce the active metabolite, R-138727. [, ] While 1-cyclopropyl-2-(2-fluorophenyl)ethanone is not directly involved in the metabolic pathway, understanding prasugrel's metabolism is crucial because it dictates the drug's efficacy and potential for drug-drug interactions.
A: Research has shown that the intestine plays a significant role in converting prasugrel to its active metabolite, R-138727. [] This finding highlights the importance of considering both intestinal and hepatic metabolism when evaluating prasugrel's pharmacokinetics.
A: Recent research has identified human intestinal Raf kinase inhibitor protein (RKIP) as a potential bioactivation hydrolase for prasugrel. [] This finding suggests that RKIP might contribute to the rapid hydrolysis of prasugrel observed in vivo.
A: Studies have revealed that glutaredoxin and thioredoxin, enzymes present in human liver cytosol, can facilitate the formation of prasugrel's active metabolite, R-138727. [] Specifically, these enzymes promote the reduction of a glutathione conjugate, R-133490, leading to R-138727 production.
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